molecular formula C20H20F3N5O2 B2428091 2-Butyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione CAS No. 904372-13-0

2-Butyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione

Cat. No. B2428091
M. Wt: 419.408
InChI Key: CVKMTYKAFTZDJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing different parts of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine and imidazole rings would likely contribute to the compound’s aromaticity, while the trifluoromethyl group could add to its reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of fluorine atoms in the trifluoromethyl group could make the compound more electronegative.

Scientific Research Applications

  • Chemical Synthesis and Properties

    • Mesoionic compounds analogous to 2-Butyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione have been synthesized and studied for their properties. These compounds exhibit hydrolytic ring-opening reactions and undergo cycloaddition reactions (Coburn & Taylor, 1982).
  • Pharmacological Applications

    • Novel series of compounds similar to the given chemical structure have been synthesized and evaluated for their affinity for various serotoninergic and dopaminergic receptors. These studies provide insights into the potential of such compounds for pharmacological applications, particularly in the context of antidepressant and anxiolytic activities (Zagórska et al., 2015).
  • Receptor Affinity and Enzyme Activity

    • Research has focused on understanding the receptor affinity and enzyme activity of derivatives similar to 2-Butyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione. This includes studies on serotonin and dopamine receptors and phosphodiesterases, which are crucial for developing new therapeutic agents (Zagórska et al., 2016).
  • Adenosine Receptor Antagonism

    • Tricyclic compounds derived from xanthine, related to the given chemical structure, have been studied as adenosine receptor antagonists. This research is significant for developing drugs targeting various adenosine receptors, with potential therapeutic applications (Müller et al., 2002).
  • Novel Synthesis Routes

    • Research has explored new synthesis routes for imidazoles and purines, which are structurally related to the given compound. These studies contribute to the field of organic synthesis and the development of new pharmaceuticals (Edenhofer, 1975).
  • Ionic Liquid Applications

    • Investigations into the use of novel fluorous room-temperature ionic liquids, related to the chemical structure , have been conducted. These studies are significant for understanding the solvent properties and potential industrial applications of such ionic liquids (van den Broeke et al., 2002).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some organic compounds can be flammable or toxic .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials .

properties

IUPAC Name

2-butyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N5O2/c1-4-5-10-26-17(29)15-16(25(3)19(26)30)24-18-27(15)11-12(2)28(18)14-8-6-13(7-9-14)20(21,22)23/h6-9,11H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKMTYKAFTZDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)C(F)(F)F)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione

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